Benzenecarbothioic acid, S-ethyl ester

描述

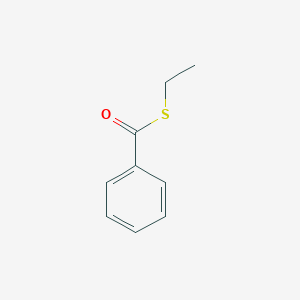

Benzenecarbothioic acid, S-ethyl ester is an organic compound with the molecular formula C9H10OS. It is a derivative of benzenecarbothioic acid where the hydrogen atom of the thiol group is replaced by an ethyl group. This compound is known for its applications in organic synthesis and various industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: Benzenecarbothioic acid, S-ethyl ester can be synthesized through the esterification of benzenecarbothioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester to the corresponding thiol or alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted esters and other derivatives.

科学研究应用

Bioremediation

One of the most promising applications of benzenecarbothioic acid, S-ethyl ester is in bioremediation processes. Recent studies have demonstrated that certain bacterial consortia can effectively degrade pesticides such as fipronil and thiobencarb, which are prevalent in agricultural settings. These studies highlight the role of benzenecarbothioic acid derivatives as metabolites produced during the degradation process.

- Case Study: Bacterial Degradation

Agricultural Applications

This compound has been identified as a potential agent in enhancing soil health and promoting plant growth. Its role in degrading harmful pesticides not only helps mitigate environmental contamination but also supports sustainable agricultural practices.

- Table: Summary of Biodegradation Studies

作用机制

The mechanism of action of benzenecarbothioic acid, S-ethyl ester involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.

相似化合物的比较

Benzenecarbothioic acid, S-methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

Benzenecarbothioic acid, S-propyl ester: Contains a propyl group instead of an ethyl group.

Uniqueness: Benzenecarbothioic acid, S-ethyl ester is unique due to its specific reactivity and the types of products it can form. The presence of the ethyl group influences its chemical behavior and the conditions required for its reactions, making it distinct from its methyl and propyl counterparts.

生物活性

Benzenecarbothioic acid, S-ethyl ester (CAS Number: 1484-17-9) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thioesters, which are known for their reactivity and diverse applications in medicinal chemistry, agriculture, and bioremediation. The following sections explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 170.24 g/mol. Its structure includes a benzene ring attached to a carbothioic acid group with an ethyl ester functionality. This unique configuration allows for various chemical interactions that are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that benzenecarbothioic acid derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, certain analogs have shown effectiveness against resistant strains of bacteria, suggesting potential applications in combating infections caused by antibiotic-resistant organisms.

2. Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of benzenecarbothioic acid derivatives. These compounds may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

3. Cytotoxic Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that benzenecarbothioic acid can induce apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells. For example, derivatives showed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective concentrations for therapeutic use .

The biological activity of benzenecarbothioic acid is primarily attributed to its ability to interact with nucleophiles and electrophiles within biological systems. The ester group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular targets such as enzymes or receptors. This reactivity is essential for the compound's antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzenecarbothioic acid demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced the antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .

Case Study 2: Bioremediation Potential

In agricultural contexts, benzenecarbothioic acid has been explored for its role in bioremediation. A study isolated bacterial strains capable of degrading thiobencarb (a pesticide) using benzenecarbothioic acid as a metabolic intermediate. The results showed significant degradation rates under controlled conditions, highlighting the compound's potential in environmental cleanup efforts .

Comparative Analysis

The following table compares this compound with other related compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Thioester with ethyl group | Antimicrobial, anti-inflammatory |

| Benzenecarbothioic acid, S-methyl ester | Thioester with methyl group | Similar antimicrobial properties |

| Thiobencarb | Carbamate structure | Pesticide; subject to biodegradation |

| Methyl thiobenzoate | Thioester without amino group | Limited biological activity |

属性

IUPAC Name |

S-ethyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPOQGUMFRLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333072 | |

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-17-9 | |

| Record name | Benzenecarbothioic acid, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are some of the synthetic applications of S-Ethyl thiobenzoate?

A1: S-Ethyl thiobenzoate serves as a versatile precursor in organic synthesis. One notable application involves its reaction with isopropylidenetriphenylphosphorane, yielding vinyl sulfides along with triphenylphosphine oxide. [] Further demonstrating its utility, reacting α-benzoylalkylphosphonium salts with sodium ethylmercaptide or potassium cyanide in the presence of S-Ethyl thiobenzoate produces olefins, including vinyl sulfides or unsaturated nitriles, respectively, alongside triphenylphosphine oxide. [] Additionally, S-Ethyl thiobenzoate can be oxidized to benzoyl ethyl sulfoxide using N-bromosuccinimide and isopropyl alcohol. This α-keto sulfoxide then reacts with various nucleophiles like alcohols, phenols, amines, or sodium carboxylates, leading to the formation of acylated products such as esters, amides, or carboxylic anhydrides. []

Q2: How does the structure of S-Ethyl thiobenzoate influence its reactivity in hydrolysis reactions promoted by metal ions?

A2: Studies on the metal ion-promoted hydrolysis of para-substituted S-ethyl thiobenzoates reveal interesting trends. For instance, in the presence of mercurous ions (Hg2²⁺), S-Ethyl thiobenzoate exhibits a reactivity order of p-MeO > p-H > p-NO2. [] This suggests a shift in the hydrolysis mechanism from AAc1 for the p-MeO and p-H derivatives to AAc2 for the p-NO2 derivative, influenced by the electron-withdrawing nature of the nitro group. Similar mechanistic shifts are observed with thallium (III) ion-promoted hydrolysis, highlighting the significant role of substituents in dictating the reaction pathway. []

Q3: What insights have been gained from studying the mass spectrometry fragmentation pattern of S-Ethyl thiobenzoate?

A3: Mass spectrometry analysis of S-Ethyl thiobenzoate has revealed a fascinating rearrangement process. Specifically, during fragmentation, sulfur migration to an ortho position of the benzene ring is observed in the [MC2H4]+˙ ion. [] This observation provides valuable information about the intrinsic reactivity of the molecule under ionization conditions and highlights the potential for unexpected rearrangements in its derivative compounds.

Q4: How does S-Ethyl thiobenzoate behave in electrochemical reactions?

A4: Electrochemical studies, including polarography and cyclic voltammetry, demonstrate that S-Ethyl thiobenzoate undergoes electron uptake in aprotic media. [] Interestingly, the behavior of the resulting radical anion is heavily influenced by the substituents present on both the thioacyl group and the nitrogen atom. [] This finding underscores the importance of structural modifications in modulating the electrochemical properties and reactivity of this class of compounds.

Q5: Are there any known catalytic applications of S-Ethyl thiobenzoate?

A5: While the provided abstracts do not directly mention catalytic applications of S-Ethyl thiobenzoate itself, its involvement in reactions with various metal ions like silver (Ag⁺) [], mercury (Hg²⁺ and Hg2²⁺) [], and thallium (Tl³⁺) [] suggests its potential as a model compound for studying catalytic mechanisms, particularly in reactions involving thioester activation. Further research exploring its coordination chemistry and reactivity with different metal centers could unveil novel catalytic activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。